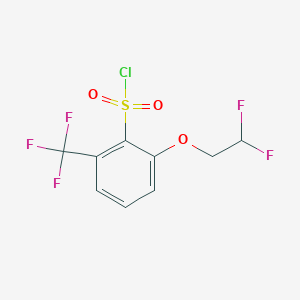

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride

描述

This compound (CAS: 865352-01-8, molecular formula: C₉H₆ClF₅O₃S, molecular weight: 324.65) is a fluorinated aromatic sulfonyl chloride primarily used as a key intermediate in synthesizing penoxsulam, a herbicidal sulfonamide . Its structure features a trifluoromethyl group at position 6 and a 2,2-difluoroethoxy group at position 2, contributing to steric hindrance and electron-withdrawing effects that influence reactivity . Industrially, it is synthesized via multistep routes involving sulfonation, fluorination, and chlorination, with optimized methods achieving >97% purity .

属性

IUPAC Name |

2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5O3S/c10-19(16,17)8-5(9(13,14)15)2-1-3-6(8)18-4-7(11)12/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNQLYAGRKNWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581555 | |

| Record name | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865352-01-8 | |

| Record name | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Based on Sulfonyl Chloride or Sulfonic Acid Anhydride (Patent CN105294515B)

This method is characterized by its operational simplicity, safety, and high efficiency, suitable for industrial scale-up.

| Step | Description | Key Reagents & Conditions | Product/Formulation | Notes |

|---|---|---|---|---|

| (1) | Reaction of sulfonyl chloride or sulfonic acid anhydride with 2,2-difluoroethanol in organic solvent with alkali | Alkyl or benzene sulfonyl chloride/anhydride + 2,2-difluoroethanol + alkali (triethylamine, pyridine, K2CO3, etc.) in solvents like toluene, acetone, DCM, DMF, DMSO, THF | Intermediate compound (II) with R = alkyl or phenyl | Molar ratio of 2,2-difluoroethanol : alkali : sulfonyl chloride/anhydride = 1 : 0.1-3 : 1-3 |

| (2) | Reaction of m-trifluoromethylphenol with intermediate (II) and alkali in organic solvent under heating | m-Trifluoromethylphenol + compound (II) + alkali in organic solvent, heated and stirred | Compound (III) | Efficient substitution of phenol group |

| (3) | Chlorination of compound (III) in presence of accelerators and strong alkali in organic solvent | Chlorine gas + compound (III) + accelerators (HMPA, pentamethyl-diethylenetriamine, TMEDA) + strong alkali | Final product: 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | Purification follows reaction completion |

- Uses common reagents and solvents.

- Avoids hazardous strong bases like n-butyllithium.

- High yield and purity.

- Scalable and safer for industrial production.

Multi-Step Halogenation and Grignard-Based Synthesis (Patent CN112939818A)

This method involves more steps but provides a detailed mechanistic approach.

| Step | Description | Reagents & Conditions | Yield & Remarks |

|---|---|---|---|

| (1) | Halogenation of 2-trifluoromethyl-4-nitro-bromobenzene in sulfuric acid with halogenating reagent | Sulfuric acid, halogenating agent, 50-100 °C, 1-8 h | 2-bromo-3-trifluoromethyl-5-nitro-halogenobenzene |

| (2) | Reduction of nitro compound to aniline | Solvent A, reduction system | 3-halo-4-bromo-5-trifluoromethyl-aniline |

| (3) | Diazotization and decomposition of aniline | Solvent B, hypophosphorous acid/alcohol | 2-bromo-3-trifluoromethyl-halobenzene |

| (4) | Grignard reaction with isopropyl magnesium chloride and dimethyl disulfide | THF solvent, -25 °C, nitrogen atmosphere | 2-methylthio-3-trifluorotoluene-chlorobenzene, 90% yield |

| (5) | Etherification with 2,2-difluoroethanol under alkaline conditions | DMF solvent, 0-25 °C, 12 h | 2-(2,2-difluoroethoxy)-6-trifluoromethyl-benzylsulfide, 84-91% yield |

| (6) | Chlorination of sulfide to sulfonyl chloride | Acetic acid/water, 45-55 °C, chlorine gas, 2 h | Final product, 94% yield |

- High overall yield.

- Mild reaction conditions.

- Suitable for industrial production.

- Avoids protecting groups, reducing cost and complexity.

Three-Step Regioselective Lithiation and Copper-Catalyzed C–O Coupling (Journal Article, Synthesis 2019)

This method emphasizes regioselectivity and catalytic efficiency.

- Step 1: Regioselective lithiation of 3-bromobenzotrifluoride followed by electrophilic substitution to yield (2-bromo-6-(trifluoromethyl)phenyl)(propyl)sulfane.

- Step 2: Copper-catalyzed C–O coupling to introduce the difluoroethoxy group.

- Step 3: Chloroxidation to convert the sulfane to the sulfonyl chloride.

- Uses commercially available starting materials.

- Employs catalytic methods to improve efficiency.

- Provides a concise and clean synthetic route.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The sulfonyl chloride/anhydride method is noted for its simplicity and safety, making it a preferred industrial route.

- The halogenation-Grignard method, while longer, avoids protecting groups and uses milder alkalis than n-butyllithium, reducing cost and safety risks.

- The regioselective lithiation and copper-catalyzed coupling method offers a concise synthetic sequence with catalytic efficiency but involves organolithium reagents requiring careful handling.

- Alkalis commonly used include triethylamine, pyridine, potassium carbonate, and sodium carbonate.

- Organic solvents vary widely: toluene, acetone, dichloromethane, DMF, DMSO, THF, sulfolane, and acetonitrile have all been employed depending on the step.

- Accelerators such as hexamethylphosphoramide (HMPA), pentamethyl-diethylenetriamine, and tetramethylethylenediamine improve chlorination efficiency.

化学反应分析

Types of Reactions

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Hydrolysis Conditions: Hydrolysis typically requires aqueous base or water under mild heating.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.

科学研究应用

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride has several scientific research applications:

Agrochemicals: The compound can be utilized in the development of herbicides, fungicides, and insecticides.

Materials Science: It can be employed in the synthesis of specialty polymers and materials with unique properties, such as enhanced thermal stability or chemical resistance.

Chemical Research: The compound serves as a valuable reagent in organic synthesis, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

作用机制

The mechanism of action of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, such as the formation of sulfonamides, sulfonates, and sulfonothioates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

Comparative Analysis with Structural and Functional Analogues

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Steric and Electronic Effects : The trifluoromethyl (-CF₃) and 2,2-difluoroethoxy (-OCH₂CF₂) groups in the target compound create significant steric bulk and electron-withdrawing effects. This contrasts with simpler analogues like 2,4-difluorobenzene-1-sulfonyl chloride, which lacks bulky substituents .

- Stability: The target compound and 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride exhibit low stability in CuI-catalyzed reactions with organozinc reagents, decomposing even at -78°C. In contrast, less hindered analogues (e.g., methyl sulfonyl chloride) react efficiently under similar conditions .

Key Findings :

- Penoxsulam Synthesis: The target compound is irreplaceable in penoxsulam production, reacting with triazolopyrimidine amines to form the sulfonamide linkage .

- Limitations in Cross-Coupling: Its steric hindrance precludes use in organozinc cross-coupling, whereas less hindered sulfonyl chlorides (e.g., methyl or 2,4-difluoro derivatives) are effective .

Table 3: Commercial and Hazard Profiles

Key Insights :

- Handling Requirements : All sulfonyl chlorides require careful handling under inert conditions (2–8°C storage), but the target compound’s decomposition risks necessitate additional precautions .

生物活性

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride is a synthetic compound primarily used as an intermediate in the production of various herbicides, including penoxsulam. Its unique chemical structure, characterized by multiple fluorine atoms and a sulfonyl chloride group, contributes to its biological activity, particularly in herbicidal applications.

- Molecular Formula : C₉H₆ClF₅O₃S

- Molecular Weight : 324.65 g/mol

- CAS Number : 865352-01-8

Synthesis Overview

The synthesis of this compound typically involves a series of reactions starting from m-trifluoromethyl phenol and 2,2-difluoroethanol. The process generally includes:

- Formation of a sulfonic acid chloride.

- Electrophilic substitution reactions to introduce the difluoroethoxy group.

- Chlorination to yield the final sulfonyl chloride product.

A notable method involves a three-step synthesis that utilizes regioselective lithiation and copper-catalyzed coupling reactions .

Herbicidal Properties

The primary biological activity of this compound lies in its application as a herbicide. It acts as an inhibitor of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, the compound effectively prevents the growth of various weeds.

Case Studies and Research Findings

- Efficacy Against Weeds : Research has demonstrated that formulations containing this compound exhibit significant herbicidal activity against a wide range of grass and broadleaf weeds. Field trials indicated that it provides effective control of resistant weed species, making it valuable in agricultural settings .

- Toxicological Profile : Toxicological assessments have shown that while the compound is effective against target species, it poses certain risks to non-target organisms. Studies indicate that exposure levels need to be carefully managed to minimize ecological impact .

- Environmental Impact : The environmental persistence and mobility of fluorinated compounds like this sulfonyl chloride have raised concerns regarding their potential accumulation in soil and water systems. Research is ongoing to evaluate long-term ecological effects and develop strategies for mitigating these impacts .

Comparative Analysis with Other Herbicides

| Herbicide Name | Active Ingredient | Mechanism of Action | Efficacy Against Resistant Weeds |

|---|---|---|---|

| Penoxsulam | This compound | ALS inhibitor | High |

| Glyphosate | N-(phosphonomethyl)glycine | Inhibits shikimic acid pathway | Moderate |

| Sulfentrazone | 4-[4-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-3-methylsulfonyl-phenyl]methanol | Inhibits protoporphyrinogen oxidase | High |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) or sulfonylation reactions. A reported route involves condensation of triazolopyrimidine amine with the sulfonyl chloride in DMSO/pyridine, followed by 8 hours of stirring, DMSO distillation, aqueous workup, and filtration to isolate the final product (e.g., Penoxsulam) . Yield optimization requires strict moisture and oxygen control, as sulfonyl chlorides are highly sensitive to these factors . Purification via column chromatography or recrystallization is critical due to side reactions with nucleophiles.

Q. How can researchers characterize the purity and structural integrity of this sulfonyl chloride?

- Methodological Answer : Use a combination of 1H/19F NMR to confirm substitution patterns (e.g., difluoroethoxy and trifluoromethyl groups) and FT-IR to identify S=O stretches (~1360–1180 cm⁻¹). Mass spectrometry (HRMS or LC-MS) validates molecular weight (C₉H₆ClF₅O₃S, MW 324.65) . Purity assessment via HPLC with UV detection at 254 nm is recommended, especially to detect hydrolyzed byproducts (e.g., sulfonic acids).

Q. What are the key challenges in handling and storing this compound?

- Methodological Answer : The compound must be stored under inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis. Decomposition pathways include reaction with ambient moisture, leading to sulfonic acid formation, and thermal instability above 25°C . Use Schlenk-line techniques for transfers and anhydrous solvents (e.g., THF, DCM) for reactions.

Advanced Research Questions

Q. Why does this compound exhibit instability in reactions with organozinc reagents, and how can this be mitigated?

- Methodological Answer : The compound decomposes rapidly with phenylzinc bromide even at -78°C, likely due to steric hindrance from the trifluoromethyl and difluoroethoxy groups, which destabilize transition states in SNAr reactions . Mitigation strategies include using milder nucleophiles (e.g., Grignard reagents), lowering reaction temperatures further (-100°C), or pre-complexing the sulfonyl chloride with Lewis acids (e.g., CuI) to enhance electrophilicity .

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the reactivity of this sulfonyl chloride in comparison to structural analogs?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the sulfonyl center, accelerating reactions with amines or alcohols. However, steric effects from the 2,2-difluoroethoxy group reduce accessibility, as seen in slower kinetics compared to analogs like 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride . Comparative kinetic studies using stopped-flow spectroscopy or DFT calculations can quantify these effects .

Q. What computational methods are suitable for predicting the reactivity and degradation pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for hydrolysis or nucleophilic attacks. Solvent effects (e.g., DMSO vs. water) are analyzed using polarizable continuum models (PCM). Molecular dynamics (MD) simulations predict aggregation tendencies in storage conditions .

Q. How can researchers resolve contradictions in reported stability data under varying reaction conditions?

- Methodological Answer : Contradictions arise from differing moisture levels, solvent polarity, or nucleophile strength. Systematic studies using Design of Experiments (DoE) —varying temperature, solvent (aprotic vs. protic), and nucleophile concentration—can map stability boundaries. For example, decomposition in organozinc reactions vs. stability in Penoxsulam synthesis highlights the role of solvent (DMSO stabilizes via coordination) and reagent compatibility.

Q. What role does this sulfonyl chloride play in the synthesis of Penoxsulam, and how can side reactions be minimized?

- Methodological Answer : It acts as the sulfonating agent in Penoxsulam’s synthesis. Side reactions (e.g., over-sulfonylation) are minimized by slow addition of the sulfonyl chloride to the amine precursor and maintaining low temperatures (0–5°C). Excess pyridine neutralizes HCl byproducts, preventing acid-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。